3-Benzyloxy-5-trifluoromethyl benzaldehyde
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Overview
Description
3-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzaldehyde core The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as a benzyloxy-substituted benzaldehyde, using reagents like Umemoto’s reagents or other trifluoromethylating agents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile, under controlled temperature conditions.
Industrial Production Methods
Industrial production of 3-(benzyloxy)-5-(trifluoromethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(Benzyloxy)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(Benzyloxy)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-5-(trifluoromethyl)benzaldehyde is largely influenced by the electron-withdrawing trifluoromethyl group, which can stabilize reactive intermediates and enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, resulting in different reactivity and applications.
4-Hydroxy-3-(trifluoromethoxy)benzaldehyde: Contains a hydroxyl group instead of a benzyloxy group, leading to different chemical properties and uses.
3-(Trifluoromethyl)benzylbromide: Contains a bromomethyl group instead of an aldehyde group, used in different synthetic applications.
Uniqueness
3-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields .
Properties
Molecular Formula |
C15H11F3O2 |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-12(9-19)7-14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
DMJJJMJNFUJZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
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